2-Amino-N-(3-bromophenyl)benzenesulfonamide
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Overview
Description
- Notably, compounds like SLC-0111 , sulofenur , indisulam , and pozapanib have demonstrated anticancer effects and are currently undergoing clinical trials .
2-Amino-N-(3-bromophenyl)benzenesulfonamide: is a sulfonamide compound synthesized through an amidation reaction. Sulfonamides have a long history of use as antibacterial drugs and pesticides. In recent years, their biological activities have expanded, making them relevant in fields such as medicine.
Preparation Methods
- The synthetic route involves an amidation reaction. Unfortunately, specific reaction conditions for industrial production are not readily available in the literature.
Chemical Reactions Analysis
- Major products formed from these reactions would vary based on the reaction conditions and substituents.
2-Amino-N-(3-bromophenyl)benzenesulfonamide: may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific reaction type.
Scientific Research Applications
Medicine: Sulfonamides have unique antitumor, antidiabetic, and antiviral properties. This compound’s applications in medicine warrant further investigation.
Chemistry and Industry: Its chemical properties may find applications in synthetic chemistry and industry.
Mechanism of Action
- The exact mechanism by which 2-Amino-N-(3-bromophenyl)benzenesulfonamide exerts its effects remains to be elucidated. Further research is needed to identify molecular targets and pathways involved.
Comparison with Similar Compounds
- Unfortunately, specific similar compounds are not mentioned in the available literature. its uniqueness can be explored by comparing it to other sulfonamides.
Properties
Molecular Formula |
C12H11BrN2O2S |
---|---|
Molecular Weight |
327.20 g/mol |
IUPAC Name |
2-amino-N-(3-bromophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H11BrN2O2S/c13-9-4-3-5-10(8-9)15-18(16,17)12-7-2-1-6-11(12)14/h1-8,15H,14H2 |
InChI Key |
PUXYRGDKHCADCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)S(=O)(=O)NC2=CC(=CC=C2)Br |
Origin of Product |
United States |
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